7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid
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Overview
Description
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 7th position, a hydroxymethyl group at the 3rd position, and a carboxylic acid group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of quinoline to introduce the chlorine atom at the 7th position. This is followed by the introduction of the hydroxymethyl group through a formylation reaction, which can be achieved using formaldehyde and a suitable catalyst. The final step involves the carboxylation of the quinoline derivative to introduce the carboxylic acid group at the 8th position. This can be done using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the use of high-purity reagents and solvents. The industrial process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 7-chloro-3-(carboxymethyl)quinoline-8-carboxylic acid.
Reduction: 7-chloro-3-(hydroxymethyl)quinoline-8-methanol.
Substitution: 7-amino-3-(hydroxymethyl)quinoline-8-carboxylic acid (if amine is used as the nucleophile).
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials with specific properties.
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral activities. Quinoline derivatives are known to interact with various biological targets, making them valuable in the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in the treatment of diseases such as malaria and cancer. Its ability to interfere with DNA synthesis and repair mechanisms makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of products with specific color and stability properties.
Mechanism of Action
The mechanism of action of 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it effective against rapidly dividing cells such as cancer cells. Additionally, the compound can inhibit enzymes involved in DNA repair, further enhancing its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-chloroquinoline-8-carboxylic acid
- 3-hydroxymethylquinoline-8-carboxylic acid
- 7-chloro-3-methylquinoline-8-carboxylic acid
Uniqueness
Compared to similar compounds, 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid is unique due to the presence of both the hydroxymethyl and carboxylic acid groups on the quinoline ring. This dual functionality allows for a wider range of chemical modifications and applications. The chlorine atom at the 7th position also enhances its reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
204315-20-8 |
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Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-8-2-1-7-3-6(5-14)4-13-10(7)9(8)11(15)16/h1-4,14H,5H2,(H,15,16) |
InChI Key |
JHTYXALVKFBXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)CO)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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